4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine
Description
4-Ethyl-6-(1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with an ethyl group at position 4 and a 1,2,4-triazole moiety at position 6.
Properties
Molecular Formula |
C8H9N5 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-ethyl-6-(1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H9N5/c1-2-7-3-8(11-5-10-7)13-6-9-4-12-13/h3-6H,2H2,1H3 |
InChI Key |
WWEVJHLLJKXGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2C=NC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, biological activities, and synthesis highlights:
Key Observations:
- Substituent Position : The placement of the triazole group (C4 vs. C6) significantly impacts biological activity. For instance, 4a-j analogs with triazole at C4 and aryl at C6 exhibit anticonvulsant and anticancer effects , whereas VN-CHO’s triazole at C4 contributes to antifungal activity . The target compound’s triazole at C6 may alter target binding or metabolic stability.
- Conversely, aryl groups may offer π-π stacking interactions with biological targets.
- Thioxo vs. Triazole : The thioxo group in ’s compound introduces hydrogen-bonding capabilities absent in the triazole-containing target compound, which may influence solubility and receptor interactions .
Pharmacological Profiles
- Anticonvulsant Activity: Compounds 4a-j (triazole at C4) showed efficacy in rodent seizure models, with ED50 values < 30 mg/kg .
- Anticancer Activity: Derivatives like 4a and 4d inhibited Non-Small Cell Lung Cancer and Renal Cancer cell lines (IC50: 10–50 μM) . The target compound’s lack of aryl groups could diminish DNA intercalation but improve pharmacokinetics.
Physicochemical Properties
- Crystallinity: TPBD () forms monoclinic crystals (space group P21/c) due to hydrogen-bonding interactions involving the triazole moiety . The target compound’s ethyl group may disrupt such packing, affecting solubility or stability.
- Thermal Stability : Aryl-substituted analogs (4a-j) exhibit higher melting points (>200°C) compared to alkyl-substituted derivatives, suggesting the target compound may have lower thermal stability .
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